Increased Topological Polar Surface Area (TPSA) vs. Amino-Linked Morpholine Analog: Implications for Oral Bioavailability Prediction
2-Morpholinocarbonyl-5-nitropyridine (CAS 1445322-59-7) exhibits a computed TPSA of 85.57 Ų, which is 30.67 Ų higher than the TPSA of 54.9 Ų for the direct amino-linked analog 4-(5-nitropyridin-2-yl)morpholine (CAS 26820-62-2) [1]. This difference arises from the additional carbonyl oxygen in the morpholinocarbonyl group contributing an extra hydrogen-bond acceptor site. Under the Veber rules for oral bioavailability, compounds with TPSA ≤ 140 Ų are predicted to have favorable absorption; both compounds fall within this range, but the 56% higher TPSA for 2-Morpholinocarbonyl-5-nitropyridine suggests reduced passive membrane permeability compared to the amino-linked analog, which may be advantageous for reducing CNS penetration or undesirable for oral bioavailability depending on the therapeutic target profile [2].
| Evidence Dimension | Topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | TPSA = 85.57 Ų |
| Comparator Or Baseline | 4-(5-nitropyridin-2-yl)morpholine (CAS 26820-62-2): TPSA = 54.9 Ų (approximate, based on PubChem computed properties) |
| Quantified Difference | ΔTPSA = +30.67 Ų (56% increase relative to comparator) |
| Conditions | Computed values from vendor technical datasheet (Leyan) and PubChem database; no experimental logP or permeability data available |
Why This Matters
The higher TPSA of 2-Morpholinocarbonyl-5-nitropyridine provides a quantifiable basis for predicting differential oral absorption and blood-brain barrier penetration, which directly informs go/no-go decisions in lead optimization when selecting among morpholine-substituted nitropyridine building blocks.
- [1] PubChem. 2-Morpholino-5-nitropyridine (CAS 26820-62-2). Computed TPSA value. View Source
- [2] Veber DF, Johnson SR, Cheng HY, Smith BR, Ward KW, Kopple KD. Molecular properties that influence the oral bioavailability of drug candidates. J Med Chem. 2002;45(12):2615-2623. View Source
